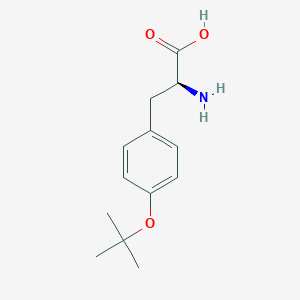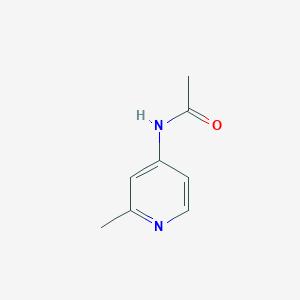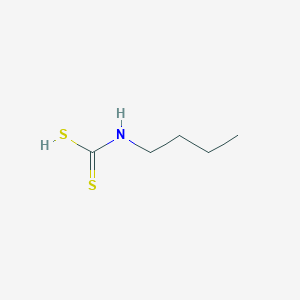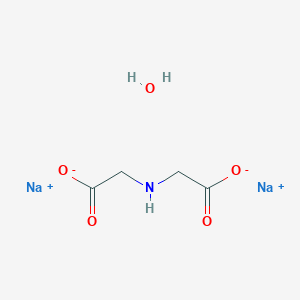
Hidrato de Iminodiacetato Disódico
Descripción general
Descripción
Disodium iminodiacetate hydrate, also known as iminodiacetic acid disodium salt hydrate, is a chemical compound with the molecular formula C4H5NO4Na2 · xH2O. It is a white to slightly brown crystalline powder that is soluble in water. This compound is widely used in various industrial and scientific applications due to its chelating properties and ability to form stable complexes with metal ions .
Aplicaciones Científicas De Investigación
Disodium iminodiacetate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in analytical chemistry for the separation and quantification of metal ions.
Biology: It is used in the preparation of agarose supports for the selective adsorption of large proteins.
Medicine: It is used in chelation therapy to remove heavy metals from the body.
Safety and Hazards
Disodium Iminodiacetate Hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Disodium Iminodiacetate Hydrate, also known as Iminodiacetic acid disodium salt hydrate, is primarily used in the preparation of different iminodiacetic acid-agarose supports . These supports are useful for the selective adsorption of large proteins . Therefore, the primary targets of this compound are large proteins.
Mode of Action
It is known that it interacts with its targets (large proteins) through selective adsorption
Result of Action
The primary result of the action of Disodium Iminodiacetate Hydrate is the selective adsorption of large proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the context in which the compound is used.
Análisis Bioquímico
Biochemical Properties
Disodium Iminodiacetate Hydrate plays a significant role in biochemical reactions. It has been used in the preparation of different iminodiacetic acid-agarose supports, which are useful for the selective adsorption of large proteins
Molecular Mechanism
It is known to interact with proteins, suggesting it may have binding interactions with biomolecules It could potentially influence enzyme activity, either through inhibition or activation, and may induce changes in gene expression
Metabolic Pathways
Given its interactions with proteins, it may be involved in various metabolic processes and could potentially interact with various enzymes or cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium iminodiacetate hydrate can be synthesized through the reaction of iminodiacetic acid with sodium hydroxide. The reaction typically involves dissolving iminodiacetic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline disodium iminodiacetate hydrate .
Industrial Production Methods
In industrial settings, disodium iminodiacetate hydrate is produced using a similar method but on a larger scale. The process involves the use of large reactors where iminodiacetic acid and sodium hydroxide are mixed under controlled conditions. The solution is then concentrated and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Disodium iminodiacetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the iminodiacetate group is replaced by other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal salts such as copper sulfate, zinc chloride, and iron chloride.
Substitution Reactions: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate the substitution reactions.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid: Another widely used chelating agent with similar applications in metal ion removal and chelation therapy.
Nitrilotriacetic acid: A chelating agent used in similar applications but with a different structure and slightly different properties.
Uniqueness
Disodium iminodiacetate hydrate is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its solubility in water and ease of preparation make it a versatile and widely used compound in various fields .
Propiedades
IUPAC Name |
disodium;2-(carboxylatomethylamino)acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4.2Na.H2O/c6-3(7)1-5-2-4(8)9;;;/h5H,1-2H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGCHXLMBAKPV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NNa2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207398-95-6, 17593-73-6 | |
| Record name | Glycine, N-(carboxymethyl)-, disodium salt, hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium iminodiacetate dibasic monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Iminodiacetic acid disodium salt hydrate in the synthesis of the multinuclear complexes described in the paper?
A1: Iminodiacetic acid disodium salt hydrate (Na2LH) acts as a crucial building block in the synthesis of both the bimetallic tin(IV) and heterobimetallic tin(IV)-palladium(II) complexes. [] It reacts with carbon disulfide (CS2) to form a dithiocarboxyazane diacetate ligand, which then coordinates to the metal centers. This ligand provides a bridge between the metal ions, leading to the formation of the desired bimetallic structures. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


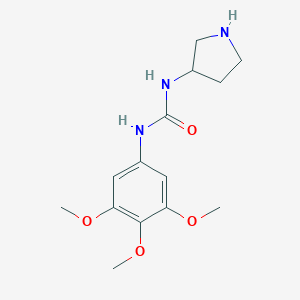
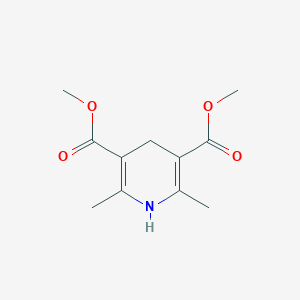
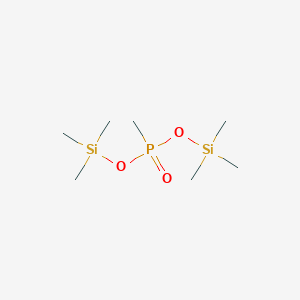
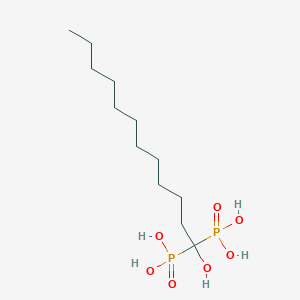
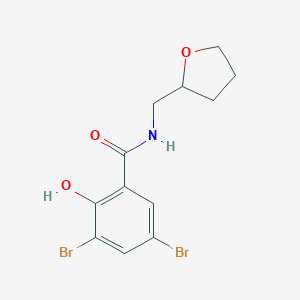


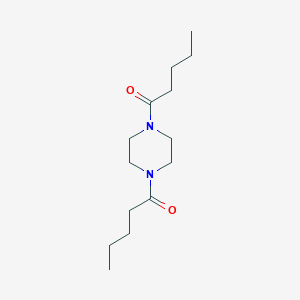
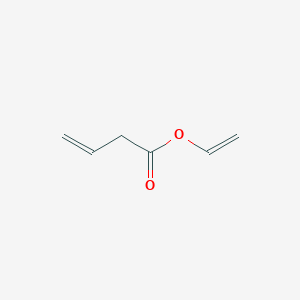
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
